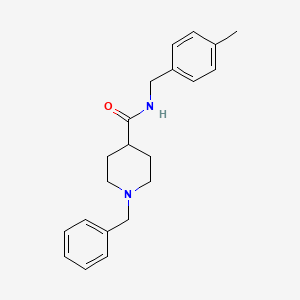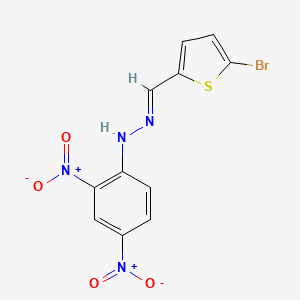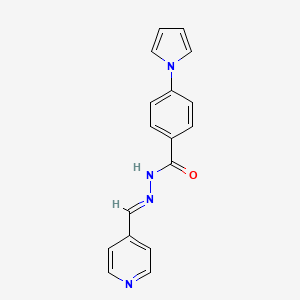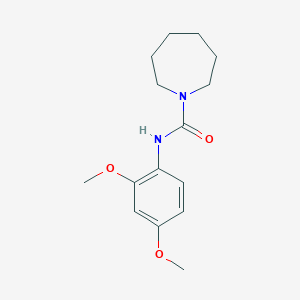![molecular formula C19H22N2O3 B5693883 4-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5693883.png)
4-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as DMAPB and has been shown to have potential as an anti-inflammatory agent.
作用机制
The mechanism of action of DMAPB involves the activation of the Nrf2 pathway. This pathway is involved in the regulation of oxidative stress and inflammation. DMAPB activates the Nrf2 pathway by inhibiting the activity of Keap1, a protein that normally inhibits the activation of Nrf2. Activation of the Nrf2 pathway leads to the upregulation of antioxidant and anti-inflammatory genes, which contributes to the anti-inflammatory and anti-cancer effects of DMAPB.
Biochemical and Physiological Effects:
DMAPB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which contributes to its anti-inflammatory effects. Additionally, DMAPB has been shown to induce apoptosis in cancer cells and inhibit tumor growth. It has also been shown to have antioxidant effects by upregulating the expression of antioxidant genes.
实验室实验的优点和局限性
One advantage of using DMAPB in lab experiments is that it has been shown to have low toxicity in vitro and in vivo. Additionally, DMAPB has been shown to have anti-inflammatory and anti-cancer effects, which makes it a promising compound for further research. One limitation of using DMAPB in lab experiments is that it is relatively new and there is still much to be learned about its mechanism of action and potential applications.
未来方向
There are a number of future directions for research on DMAPB. One area of research could focus on the development of more efficient synthesis methods for DMAPB. Additionally, further research could be done to explore the potential applications of DMAPB in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Finally, research could be done to explore the potential use of DMAPB in combination with other compounds for enhanced therapeutic effects.
合成方法
The synthesis of DMAPB involves a multi-step process that starts with the reaction of 4-aminobenzamide with 4-methoxybenzoyl chloride. This reaction results in the formation of N-(4-methoxyphenyl)-4-aminobenzamide. The next step involves the reaction of this intermediate compound with 2,2-dimethylpropanoic anhydride in the presence of a base. This reaction leads to the formation of 4-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide (DMAPB).
科学研究应用
DMAPB has been studied for its potential applications in scientific research, particularly in the fields of inflammation and cancer. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, DMAPB has been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
属性
IUPAC Name |
4-(2,2-dimethylpropanoylamino)-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-19(2,3)18(23)21-15-7-5-13(6-8-15)17(22)20-14-9-11-16(24-4)12-10-14/h5-12H,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXUXWFJQOORAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(acetylamino)-4-chlorophenyl]-2-phenylacetamide](/img/structure/B5693810.png)



![N-(2,6-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5693846.png)



![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide](/img/structure/B5693895.png)

![3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5693903.png)
![2-[(9H-fluoren-2-ylamino)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5693915.png)